3-Methoxycatechol

概要

説明

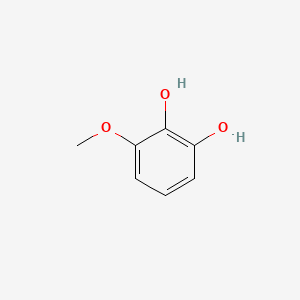

3-Methoxycatechol (C₇H₈O₃, molecular weight: 140.14 g/mol), also known as 3-methoxy-1,2-benzenediol, is a phenolic compound characterized by a catechol backbone (1,2-dihydroxybenzene) with a methoxy (-OCH₃) substituent at the 3-position. It is naturally found in wood vinegars (e.g., litchi and mangrove wood vinegar) and is a key intermediate in lignin depolymerization processes . Its chemical structure confers unique reactivity, influencing its biological, catalytic, and environmental behaviors compared to other catechol derivatives.

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxycatechol can be synthesized through several methods. One common method involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is efficient and yields a high purity product. The reaction is carried out at controlled temperatures to ensure optimal conversion rates .

化学反応の分析

反応の種類: 3-メトキシカテコールは、以下を含むさまざまな化学反応を起こします。

酸化: 有機合成において重要な中間体であるキノンを生成するために酸化される可能性があります。

還元: 還元反応により、カテコールまたは他の誘導体に逆変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: カテコールおよびその誘導体。

4. 科学研究への応用

3-メトキシカテコールは、科学研究で幅広い用途があります。

化学: これは、複雑な有機分子の合成における前駆体として、およびさまざまな化学反応における試薬として使用されます。

生物学: これは、酵素反応における基質として機能し、酵素動力学とメカニズムを研究するために使用されます。

医学: 研究では、抗酸化剤としての役割や、がん治療における可能性など、潜在的な治療効果が検討されています。

科学的研究の応用

Pharmacological Applications

Vasodilatory Effects

Recent studies have demonstrated that 3-methoxycatechol exhibits significant vasodilatory effects. It has been shown to relax vascular smooth muscle through the activation of voltage-gated potassium channels (K V) without affecting coronary circulation. This compound was found to decrease arterial blood pressure in spontaneously hypertensive rats, making it a candidate for developing new antihypertensive agents .

Anticancer Potential

this compound has been explored for its anticancer properties, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). In preliminary screenings, it was identified as a compound that may selectively target hypoxic cells within tumors, which could enhance therapeutic efficacy for PDAC patients . The compound's mechanism of action and toxicity are currently under investigation to better understand its potential as a treatment option.

Biosynthesis and Lignin Valorization

Production of Purpurogallin

this compound serves as a substrate for the biosynthesis of purpurogallin, a compound with known antioxidant and anti-inflammatory properties. A novel method has been developed to convert this compound into purpurogallin using bacterial laccases. This process not only provides insights into lignin valorization but also suggests sustainable pathways for producing valuable natural compounds from lignin-derived chemicals .

Toxicological Studies

Despite its potential benefits, studies have indicated that this compound may possess carcinogenic properties. Research involving rat models showed that while it could inhibit certain types of gastric lesions, it also promoted esophageal carcinogenesis under specific conditions. This duality highlights the need for careful evaluation of its safety profile in therapeutic applications .

Summary of Key Findings

作用機序

3-メトキシカテコールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。それは、フリーラジカルを除去し、酸化ストレスを軽減することによって、抗酸化剤として作用することができます。酵素反応では、カテコール-O-メチルトランスフェラーゼなどの酵素の基質として機能し、カテコールのメチル化を触媒します。 この相互作用は、カテコールアミンやその他の生物活性化合物の代謝において重要です .

類似の化合物:

カテコール: ベンゼン環に2つのヒドロキシル基を持つ、3-メトキシカテコールの親化合物。

グアイアコール: ヒドロキシル基に対してパラ位にメトキシ基を持つ、3-メトキシカテコールに似ています。

ピロガロール: ベンゼン環に3つのヒドロキシル基が含まれています。

比較: 3-メトキシカテコールは、ヒドロキシル基とメトキシ基の両方の存在により、独特の化学的性質を持っています。カテコールと比較して、メトキシ基の電子供与効果により、酸化されにくいです。 これは、安定性が必要な特定の用途において、より安定しており、適しています .

類似化合物との比較

Chemical Structure and Reactivity

The structural differences between 3-methoxycatechol and related compounds significantly impact their chemical reactivity:

| Compound | Substituents | Key Reactivity Features |

|---|---|---|

| Catechol | 1,2-dihydroxybenzene | High susceptibility to oxidation; forms stable quinones. |

| 4-Methylcatechol | 4-methyl, 1,2-dihydroxybenzene | Enhanced steric hindrance compared to catechol; moderate oxidation rates. |

| This compound | 3-methoxy, 1,2-dihydroxybenzene | Methoxy group reduces electron density, slowing oxidation; undergoes extradiol cleavage. |

| Guaiacol | 2-methoxy, 1-hydroxybenzene | Lacks a second hydroxyl group; less reactive in radical scavenging. |

Enzymatic Oxidation :

- In substrate specificity studies using Pseudomonas pyrocatechase, this compound exhibits a low relative oxidation rate (0.8%) compared to catechol (100%) and 4-methylcatechol (90%) due to steric and electronic effects of the methoxy group .

- Unlike catechol, this compound undergoes both intradiol and extradiol cleavage pathways, producing α-hydroxymuconate derivatives under alkaline conditions .

- Catalytic Degradation: During lignin depolymerization, this compound is an intermediate formed from 2,6-dimethoxyphenol via vanadium-catalyzed C-O bond cleavage. It further degrades to pyrogallol (1,2,3-trihydroxybenzene) in water at 280°C, with 93% conversion efficiency .

Antioxidant and Toxicological Effects

- Antioxidant Potential: this compound is a minor antioxidant in wood vinegars, with weaker radical scavenging activity than catechol and syringol due to its methoxy group reducing phenolic hydrogen availability .

- Carcinogenic Promotion: In rat models, this compound promotes esophageal carcinogenesis independently of sodium nitrite (NaNO₂), whereas catechol requires NaNO₂ co-administration. Both compounds induce forestomach hyperplasia, but this compound’s effects are less potent than butylated hydroxyanisole (BHA) .

Antiplatelet Activity

- Antiplatelet effects of catechol derivatives correlate with substituent size:

Binding Affinity

- This compound shows weak binding to siderocalin (a mammalian siderophore-binding protein) due to steric hindrance from the methoxy group. In contrast, catechol and 2,3-dihydroxybenzoic acid bind strongly .

Environmental Impact and Detection

- Contamination :

- Detection: Enzymatic biosensors using graphene/PEDOT-modified electrodes detect this compound at nanomolar concentrations, with sensitivity comparable to catechol and 4-methylcatechol .

Key Research Findings and Contradictions

- Dual Role in Lignin Chemistry :

- Divergent Carcinogenicity: While this compound promotes esophageal cancer independently of NaNO₂, it inhibits glandular stomach carcinogenesis when combined with NaNO₂, suggesting tissue-specific mechanisms .

生物活性

3-Methoxycatechol (3-MOC) is a naturally occurring phenolic compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, based on recent studies.

Chemical Structure and Properties

This compound is a methoxy-substituted catechol derivative with the molecular formula C_8H_10O_3. Its structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological research.

1. Vasodilatory Effects

Recent studies have highlighted the vasodilatory properties of 3-MOC. In experiments involving isolated rat aortic rings, 3-MOC demonstrated significant vasorelaxant effects with an effective concentration (EC50) ranging from approximately 10 to 24 μM. It was found to relax vascular smooth muscle without affecting heart rate, indicating its potential as an antihypertensive agent. The mechanism of action involves the activation of voltage-gated potassium channels (K_V), which was supported by docking studies with the K_V7.4 channel .

2. GPR35 Agonism

This compound has been identified as an agonist for the GPR35 receptor, which is involved in various physiological processes. In comparative studies, it exhibited agonistic activity with an EC50 of 147 ± 15 μM, suggesting a moderate potency among catecholic compounds. The efficacy of 3-MOC in activating GPR35 was comparable to other catecholics but showed distinct inhibition profiles when subjected to antagonistic treatments .

3. Antiviral Properties

Research has also explored the antiviral potential of 3-MOC. In vitro studies indicated that it possesses antiviral activity against certain viruses, although the specific mechanisms remain under investigation. The compound's ability to interfere with viral replication pathways could be attributed to its phenolic structure, which is known to interact with viral proteins .

The biological activities of 3-MOC can be attributed to several mechanisms:

- Vasodilation : Activation of K_V channels leads to hyperpolarization and relaxation of vascular smooth muscle cells.

- GPR35 Activation : Modulates intracellular signaling pathways that influence inflammation and pain perception.

- Antiviral Activity : Potentially disrupts viral entry or replication through interactions with viral components.

Case Study: Vasodilatory Mechanism

A study conducted on spontaneously hypertensive rats demonstrated that administration of 3-MOC resulted in decreased arterial blood pressure without altering heart rate. This effect was potentiated by cAMP and cGMP pathways, further confirming its role as a vasodilator .

Comparative Study: GPR35 Agonists

In a comparative analysis of catecholic compounds, 3-MOC was shown to have lower potency than pyrogallol but similar efficacy in activating GPR35. The findings suggest that while 3-MOC may not be the most potent agonist, its effects are significant enough to warrant further investigation for therapeutic applications .

Data Summary

Q & A

Basic Research Questions

Q. How is the lipophilicity (logP) of 3-Methoxycatechol determined, and why is this parameter critical for experimental design?

- Methodological Answer : The logP value, representing the partition coefficient between octanol and water, is determined experimentally using the shake-flask method or via computational modeling. For this compound, logP values range from -1.63 to 0.98 depending on solvent systems (e.g., water/hexane, water/ethyl acetate), as measured by HPLC or potentiometric titration . This parameter informs solubility predictions, bioavailability, and environmental fate, particularly in studies involving cellular uptake or redox interactions.

Q. What experimental models are utilized to investigate the carcinogenic potential of this compound?

- Methodological Answer : Rat multiorgan carcinogenesis models are commonly employed, where this compound is administered alongside initiators like MNNG or DBN. Endpoints include histopathological assessment of hyperplasia in the forestomach or esophagus, with simultaneous controls for nitrosamine formation (e.g., NaNO2 co-treatment). Hyperplasia severity is quantified via tissue staining (e.g., H&E) and comparative analysis of epithelial thickness .

Q. What key physicochemical properties of this compound are critical for safe laboratory handling?

- Methodological Answer : Key properties include its molecular weight (140.14 g/mol), melting/boiling points (e.g., reduced pressure boiling point ≈402–420 K), and redox activity. Safety protocols emphasize PPE (nitrile gloves, EN149 respirators) due to its reactivity in aqueous and oxidative environments. Stability under storage conditions (e.g., inert atmosphere) is validated via NMR or LC-MS to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in redox reactions with manganese oxides, and what environmental implications does this have?

- Methodological Answer : this compound reduces Mn(III/IV) oxides via surface complexation and electron transfer, forming soluble Mn(II). Reactivity is assessed using batch experiments at pH 7.2, with Mn dissolution quantified via ICP-MS. This process mimics natural organic matter interactions, influencing biogeochemical cycling of manganese and contaminant mobilization in soils .

Q. What mechanisms underlie this compound’s role in lignin catalytic pyrolysis?

- Methodological Answer : During syringol pyrolysis over HZSM-5 catalysts, this compound forms via demethylation (T ≈500°C). Reaction pathways are traced using photoionization mass spectrometry (PI-MS) and <sup>13</sup>C labeling. Competing pathways include dehydroxylation to guaiacol derivatives or dehydration to fulvenones, with product distributions analyzed via GC-MS .

Q. How does this compound modulate oxidative stress and gene expression in human keratinocytes or melanocytes?

- Methodological Answer : Dose-dependent suppression of MITF, TYR, TRP1, and TRP2 genes is evaluated using qRT-PCR in primary melanocytes (5–10 μM treatments). Oxidative stress markers (e.g., HMOX1, GCLM) are quantified via luciferase assays or RNA-seq. Contradictions between carcinogenic and anti-pigmentation effects are resolved by tissue-specific metabolic activation (e.g., esophageal vs. dermal microenvironments) .

Q. What techniques characterize this compound’s binding to TiO2 nanoparticles, and how does substituent electronic effects influence this interaction?

- Methodological Answer : FTIR spectroscopy identifies binuclear bidentate binding to surface Ti atoms, while stability constants (≈10<sup>3</sup> M<sup>−1</sup>) are derived from Benesi-Hildebrand plots. DFT calculations correlate substituent effects (e.g., methoxy vs. nitro groups) with charge-transfer complex stability and bandgap reduction .

Q. How are oxidation products of this compound at air-water interfaces analyzed, and what role do hydroxyl radicals play?

- Methodological Answer : Oxidation by O3 (τc ≈1 μs) is studied using aerosol flow reactors coupled with HR-MS. Products like carboxylic acids and quinones are identified, with HO• generation quantified via spin-trapping ESR. Structure-activity relationships compare this compound’s reactivity to methyl- or nitro-substituted analogs .

Q. Contradiction Resolution

Q. How can researchers reconcile this compound’s carcinogenic effects with its gene-suppressing roles in melanocytes?

- Methodological Answer : Tissue-specific metabolic activation (e.g., CYP450 isoforms in esophagus) versus direct redox activity in melanocytes explains divergent outcomes. Comparative transcriptomics across tissues, coupled with ROS quantification (e.g., DCFDA assays), clarifies context-dependent mechanisms. Dose-response curves in parallel models (e.g., forestomach vs. melanocyte cultures) further validate dual roles .

特性

IUPAC Name |

3-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYUENQFPVNPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020826 | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-00-9 | |

| Record name | 3-Methoxycatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。